Cas no 1219794-94-1 (1-Iodopropane-1,1,3,3,3-d5)

1-Iodopropane-1,1,3,3,3-d5 化学的及び物理的性質
名前と識別子
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- 1-Iodopropane-1,1,3,3,3-d5 (stabilized with copper)
- 1-Iodopropane--d5
- 1-Iodopropane-1,1,3,3,3-d5
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- インチ: 1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D,2D2,3D2
- InChIKey: PVWOIHVRPOBWPI-KOHUFSHSSA-N
- ほほえんだ: C([2H])([2H])(I)C([2H])([2H])C[2H]
1-Iodopropane-1,1,3,3,3-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I718804-50mg |
1-Iodopropane-1,1,3,3,3-d5 |
1219794-94-1 | 50mg |
$144.00 | 2023-05-18 | ||
TRC | I718804-10mg |
1-Iodopropane-1,1,3,3,3-d5 |
1219794-94-1 | 10mg |
$ 81.00 | 2023-09-07 | ||
TRC | I718804-5mg |
1-Iodopropane-1,1,3,3,3-d5 |
1219794-94-1 | 5mg |
$ 64.00 | 2023-09-07 |
1-Iodopropane-1,1,3,3,3-d5 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1-Iodopropane-1,1,3,3,3-d5に関する追加情報
Professional Introduction to 1-Iodopropane-1,1,3,3,3-d5 (CAS No. 1219794-94-1)
The compound 1-Iodopropane-1,1,3,3,3-d5, identified by its CAS number 1219794-94-1, is a specialized isotope-labeled derivative of 1-iodopropane. This molecule has garnered significant attention in the field of chemical and pharmaceutical research due to its unique properties and applications. The deuterated version, featuring five deuterium atoms at specific positions, enhances its utility in various scientific studies, particularly in the realm of metabolic labeling and drug metabolism research.
In recent years, the demand for high-purity labeled compounds has surged, driven by advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The introduction of isotopically labeled compounds like 1-Iodopropane-1,1,3,3,3-d5 has revolutionized the ability to trace and quantify molecules within complex biological systems. This compound serves as an invaluable tool for researchers aiming to unravel the mechanisms of drug metabolism and bioavailability.
The structural integrity of 1-Iodopropane-1,1,3,3,3-d5 makes it particularly suitable for use as an internal standard in analytical chemistry. Its stable isotope composition allows for precise detection and quantification without interference from natural isotopes. This feature is especially crucial in metabolomics studies, where accurate measurement of metabolic pathways is essential for understanding disease mechanisms and developing targeted therapies.
Recent studies have highlighted the role of halogenated compounds in pharmaceutical development. Specifically, iodinated alkanes like 1-Iodopropane-1,1,3,3,3-d5 have been explored for their potential in medicinal chemistry. These compounds can act as intermediates in the synthesis of more complex molecules or as probes to study enzyme activity. For instance, researchers have utilized this compound to investigate the catalytic properties of cytochrome P450 enzymes, which are pivotal in drug metabolism.
The deuterated version of 1-iodopropane offers additional advantages in studying metabolic fluxes. By incorporating deuterium atoms into a molecule, researchers can track its movement through metabolic pathways with high precision. This approach has been particularly useful in studying the effects of different substrates on enzymatic reactions. The stability provided by deuterium labeling allows for longer observation periods without degradation, enhancing the reliability of experimental results.
In the context of drug discovery and development, 1-Iodopropane-1,1,3,3,3-d5 plays a critical role in assessing the pharmacokinetic properties of new therapeutics. By using this compound as a reference standard, scientists can accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of candidate drugs. This information is vital for optimizing drug formulations and predicting their efficacy and safety.
The synthesis of 1-Iodopropane-1,1,3,3,3-d5 involves sophisticated chemical techniques that ensure high purity and yield. Advanced methods such as deuterium exchange and catalytic hydrogenation are employed to achieve the desired isotopic configuration. These processes require meticulous control over reaction conditions to prevent side products that could compromise the integrity of the final product.
The applications of this compound extend beyond basic research. In industrial settings,1-Iodopropane-1,1,3,3,3-d5 is used as a building block for more complex organic synthesis。 Its unique structure allows for diverse modifications,making it a versatile reagent in pharmaceutical manufacturing。 Companies specializing in fine chemicals often incorporate this compound into their product portfolios due to its broad utility。
The future prospects of 1-Iodopropane-1,1,3,3,3-d5 are promising,with ongoing research exploring new applications in areas such as materials science and environmental chemistry。 The ability to label molecules with deuterium provides insights into reaction mechanisms that are not possible with non-labeled analogs。 As analytical techniques continue to evolve,the demand for high-quality labeled compounds like this is expected to grow。
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